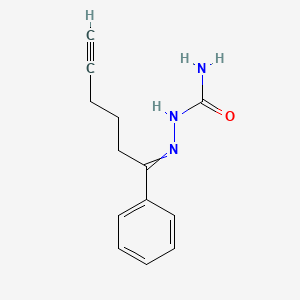![molecular formula C23H26N6O B580150 2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one CAS No. 141745-36-0](/img/new.no-structure.jpg)
2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Applications
The synthetic dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, provide a starting point for drug design and molecular studies. These compounds are used in various biological applications including chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors, highlighting their importance in cellular biology research and drug development (Issar & Kakkar, 2013).
Pharmaceutical Applications
The in vivo pharmacology of DuP 753, a compound structurally related to the query, demonstrates the potential of such molecules in hypertension treatment. This compound, acting as a selective angiotensin II receptor antagonist, showcases the therapeutic applications of related compounds in cardiovascular diseases (Wong et al., 1991).
Chemical Synthesis and Modification
The synthesis of various compounds, including benzotriazole and imidazole derivatives, is crucial for the development of materials with specific properties such as metal passivators and light-sensitive materials. These syntheses offer insights into the methodologies that might be applicable for the compound , providing a basis for the development of new materials and chemical entities (Gu et al., 2009).
Biopolymer Modification
The modification of polysaccharides using ionic liquids illustrates the potential of chemical compounds to alter the physical and chemical properties of biopolymers. This research points to the broader applicability of related compounds in materials science, particularly in the development of new materials with tailored properties (Heinze et al., 2008).
Optoelectronic Applications
The development of organic light-emitting diodes (OLEDs) using BODIPY-based materials demonstrates the potential of related chemical compounds in optoelectronics. This area of research is critical for advancing technologies in displays and lighting, highlighting the interdisciplinary applications of these compounds (Squeo & Pasini, 2020).
Eigenschaften
CAS-Nummer |
141745-36-0 |
|---|---|
Molekularformel |
C23H26N6O |
Molekulargewicht |
402.502 |
IUPAC-Name |
2-butyl-5,5-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-one |
InChI |
InChI=1S/C23H26N6O/c1-4-5-10-20-24-23(2,3)22(30)29(20)15-16-11-13-17(14-12-16)18-8-6-7-9-19(18)21-25-27-28-26-21/h6-9,11-14H,4-5,10,15H2,1-3H3,(H,25,26,27,28) |
InChI-Schlüssel |
DTQSQYVSPRWGGI-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)(C)C |
Synonyme |
2-Butyl-3,5-dihydro-5,5-dimethyl-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4H-imidazol-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



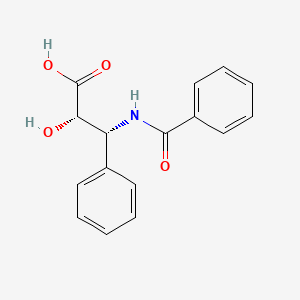
![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)
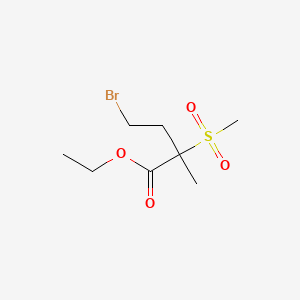
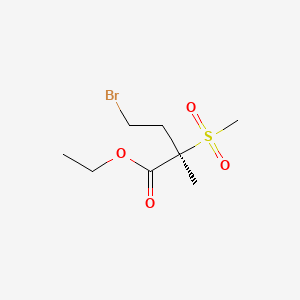
![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)
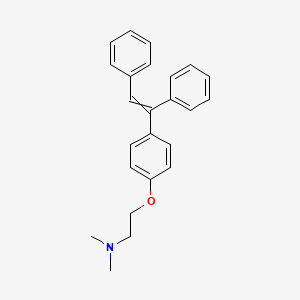
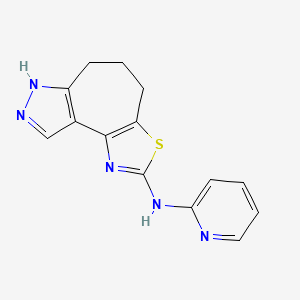

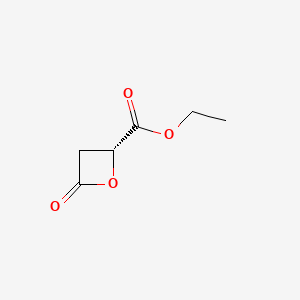
![(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid](/img/structure/B580087.png)
![(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580089.png)
